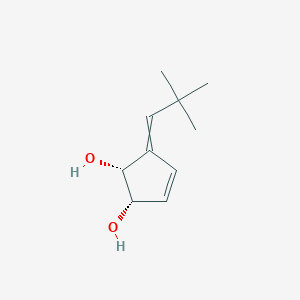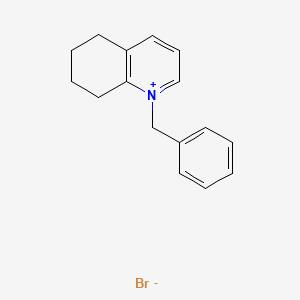
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound’s structure includes a benzyl group attached to a tetrahydroquinoline ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-benzyl-5,6,7,8-tetrahydroquinoline with a brominating agent. One common method includes reacting 1-benzyl-5,6,7,8-tetrahydroquinoline with methyl bromide under reflux conditions . Industrial production methods often employ greener and more sustainable approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts .
Analyse Chemischer Reaktionen
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, altering their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-5,6,7,8-tetrahydroisoquinoline: This compound shares a similar structure but lacks the quaternary ammonium ion, resulting in different chemical reactivity and biological activity.
Quinoline derivatives: These compounds have a similar core structure but differ in their substituents, leading to varied applications and biological effects.
The uniqueness of this compound lies in its quaternary ammonium ion, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
195006-56-5 |
|---|---|
Molekularformel |
C16H18BrN |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
1-benzyl-5,6,7,8-tetrahydroquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H18N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-3,6-8,10,12H,4-5,9,11,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XCPOQWLGNCORCI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=[N+]2CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


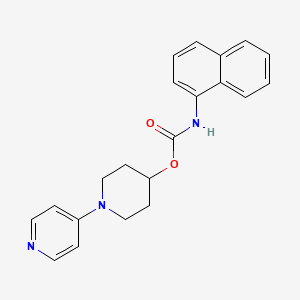
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
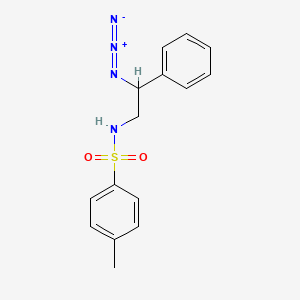
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
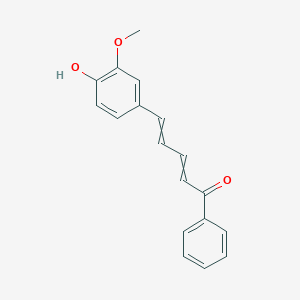
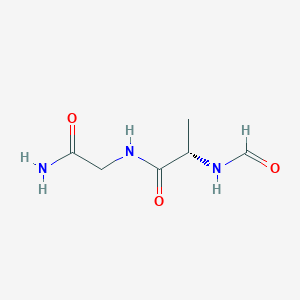
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
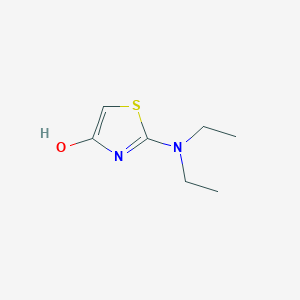
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
